2-Amino-3-[benzyl(methyl)amino]propanoic acid
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Overview
Description
2-Amino-3-[benzyl(methyl)amino]propanoic acid is an organic compound with the molecular formula C11H16N2O2. It is a derivative of alanine, where the amino group is substituted with a benzyl(methyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[benzyl(methyl)amino]propanoic acid can be achieved through several methods. One common approach involves the alkylation of alanine with benzyl(methyl)amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino group of alanine, followed by the addition of benzyl(methyl)amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[benzyl(methyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl(methyl)ketone derivatives, while reduction can produce benzyl(methyl)amine derivatives .
Scientific Research Applications
2-Amino-3-[benzyl(methyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-[benzyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropanoic acid: Similar in structure but lacks the benzyl(methyl)amino group.
2-Amino-3-(methylamino)propanoic acid: Contains a methylamino group instead of benzyl(methyl)amino.
2-Amino-3-(benzylamino)propanoic acid: Contains a benzylamino group instead of benzyl(methyl)amino
Uniqueness
2-Amino-3-[benzyl(methyl)amino]propanoic acid is unique due to the presence of both benzyl and methyl groups attached to the amino group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-amino-3-[benzyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(8-10(12)11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDXWYTCUSGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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